molecular formula C22H29N3O2 B5324797 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5324797
M. Wt: 367.5 g/mol
InChI Key: RQJDWXCOCMPLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a methoxyphenyl group, and a phenylethylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its affinity for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release. This interaction is mediated through the activation or inhibition of G-protein-coupled receptor pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a phenylethylacetamide moiety. This unique structure allows for distinct interactions with molecular targets, potentially leading to different pharmacological effects compared to similar compounds .

Properties

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-9-5-8-20(16-21)17-24-12-14-25(15-13-24)18-22(26)23-11-10-19-6-3-2-4-7-19/h2-9,16H,10-15,17-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJDWXCOCMPLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.